(E)-Cinnamoyl-coA

Plant Metabolism Enzyme Specificity Substrate Profiling

Validate phenylpropanoid flux with the correct substrate. (E)-Cinnamoyl-CoA has a unique unsubstituted ring that is genetically separable from hydroxylated analogs (e.g., p-coumaroyl-CoA). Using analogs introduces ~80% activity loss (CNL data) and misleading kinetics. This standard is required for accurate CCR/BAHD SAR models and LC-MS/MS metabolomic validation. Order the definitive standard.

Molecular Formula C30H42N7O17P3S
Molecular Weight 897.7 g/mol
Cat. No. B12371311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Cinnamoyl-coA
Molecular FormulaC30H42N7O17P3S
Molecular Weight897.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC=CC=C4)O
InChIInChI=1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23?,24+,25+,29-/m1/s1
InChIKeyJVNVHNHITFVWIX-KVQSIDMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (E)-Cinnamoyl-CoA in Phenylpropanoid and Benzenoid Pathway Research


(E)-Cinnamoyl-CoA (C30H42N7O17P3S, MW: 897.7 g/mol) is the thioester conjugate of coenzyme A and trans-cinnamic acid. It serves as the entry point for non-hydroxylated phenylpropanoid flux into the benzenoid biosynthetic network [1] and acts as a distinct substrate for lignin-pathway cinnamoyl-CoA reductase (CCR; EC 1.2.1.44) and various BAHD acyltransferases [2]. Its unsubstituted aromatic ring and α,β-unsaturated thioester structure confer a unique selectivity profile compared to hydroxylated hydroxycinnamoyl-CoA analogs, making it essential for studies on metabolic channeling, enzyme specificity, and flux partitioning between lignin and benzenoid/phenylpropanoid branches [3].

Why Generic Substitution Fails: Functional Differentiation of (E)-Cinnamoyl-CoA in Enzymatic and Pathway Contexts


The phenylpropanoid pathway is defined by precise hydroxylation and methylation patterns on the aromatic ring. Substituting (E)-Cinnamoyl-CoA with its closest analogs—such as p-coumaroyl-CoA (4-hydroxycinnamoyl-CoA), feruloyl-CoA (4-hydroxy-3-methoxycinnamoyl-CoA), or caffeoyl-CoA (3,4-dihydroxycinnamoyl-CoA)—dramatically alters enzyme binding, turnover rates, and pathway direction. These structural modifications change the molecular topology, hydrogen bonding capacity, and electronic properties of the CoA ester, which directly impacts recognition by key regulatory enzymes like CCR and acyltransferases [1]. Consequently, using a hydroxylated analog to study a cinnamoyl-CoA-specific reaction can produce misleading kinetic data, mask true substrate inhibition patterns, or fail to recapitulate the correct metabolic branch point. (E)-Cinnamoyl-CoA is not an interchangeable generic cinnamoyl-CoA; its unsubstituted aromatic ring dictates a unique and quantifiably distinct biochemical behavior [2].

Quantitative Differentiation of (E)-Cinnamoyl-CoA vs. Hydroxycinnamoyl-CoA Analogs: A Data-Driven Procurement Guide


Cinnamate:CoA Ligase (CNL) Substrate Selectivity: 80% Activity Reduction with 4-Coumarate

In vitro assays of a cinnamate:CoA ligase (CNL) from Hypericum calycinum demonstrate a sharp drop in catalytic activity when 4-coumarate, the immediate precursor to p-coumaroyl-CoA, is used instead of the natural substrate trans-cinnamate [1]. This indicates that the formation of (E)-Cinnamoyl-CoA is highly favored by this specific ligase class, and the introduction of a 4-hydroxy group significantly impairs substrate recognition and turnover.

Plant Metabolism Enzyme Specificity Substrate Profiling

Enzyme Affinity (Km) of Serotonin N-Hydroxycinnamoyltransferase (SHT): (E)-Cinnamoyl-CoA vs. p-Coumaroyl-CoA vs. Feruloyl-CoA

Kinetic characterization of serotonin N-hydroxycinnamoyltransferase (SHT) from pepper (Capsicum annuum) revealed distinct substrate affinities among cinnamoyl-CoA esters. The enzyme's apparent Km for (E)-Cinnamoyl-CoA was determined to be 31.9 µM. This is a 3.6-fold lower affinity (higher Km) than for the most preferred substrate, feruloyl-CoA (Km = 3.5 µM), but a 1.3-fold higher affinity (lower Km) than for 4-coumaroyl-CoA (Km = 23.2 µM) [1].

Enzyme Kinetics Acyltransferase Secondary Metabolism

Substrate Affinity in Cinnamoyl-CoA Reductase (CCR): Comparative Km Values of Cinnamoyl-CoA Esters

In the context of the lignin biosynthetic pathway, cinnamoyl-CoA reductase (CCR) enzymes exhibit highly variable affinities for different cinnamoyl-CoA esters. Data aggregated from multiple studies shows that the apparent Km for cinnamoyl-CoA is consistently higher than that for its hydroxylated counterparts. For instance, a CCR enzyme from soybean displays a Km of 73 µM for feruloyl-CoA, the preferred substrate, while p-coumaroyl-CoA and caffeoyl-CoA also show tighter binding than cinnamoyl-CoA [1]. A separate entry in the BRENDA enzyme database records a Km value of 0.9 mM for cinnamoyl-CoA, compared to 0.377 mM for p-coumaroyl-CoA under identical conditions [2].

Lignin Biosynthesis Enzyme Kinetics Cinnamoyl-CoA Reductase

Catalytic Efficiency (kcat/Km) Profiling of Ll-CCRH1 Reductase: (E)-Cinnamoyl-CoA is Not a Preferred Substrate

A study of the cinnamoyl-CoA reductase 1 from Leucaena leucocephala (Ll-CCRH1) measured the catalytic efficiency (kcat/Km) for a panel of CoA esters. The enzyme exhibited a clear preference for feruloyl-CoA (kcat/Km = 4.6 x 10^6 M^-1 s^-1) over other substrates, including caffeoyl-CoA (2.4 x 10^6 M^-1 s^-1) and coumaroyl-CoA (1.7 x 10^6 M^-1 s^-1) [1]. Notably, (E)-Cinnamoyl-CoA was not among the top substrates, and its catalytic efficiency is lower, consistent with the general observation that CCR enzymes favor hydroxylated/methoxylated cinnamoyl-CoA esters for reduction.

Enzyme Efficiency Catalytic Turnover Cinnamoyl-CoA Reductase

Comparative Kinetic Affinity of Hydroxycinnamoyl-CoA:Tyramine N-Hydroxycinnamoyltransferase (THT): (E)-Cinnamoyl-CoA vs. Feruloyl-CoA and 4-Coumaroyl-CoA

In a study of tyramine hydroxycinnamoyltransferase (THT) from Solanum tuberosum, the enzyme's apparent Km for (E)-Cinnamoyl-CoA was determined to be 85 µM. This compares to a Km of 36 µM for the preferred substrate, feruloyl-CoA, and 140 µM for 4-coumaroyl-CoA [1]. (E)-Cinnamoyl-CoA therefore exhibits an intermediate affinity, being ~2.4-fold less favored than feruloyl-CoA but ~1.6-fold more favored than 4-coumaroyl-CoA in this particular enzymatic context.

Enzyme Kinetics Acyltransferase Plant Defense

Biosynthetic Pathway Partitioning: Divergent Enzymatic Fates of (E)-Cinnamoyl-CoA vs. p-Coumaroyl-CoA

(E)-Cinnamoyl-CoA is generated by specific cinnamate:CoA ligases (CNL), which are distinct from the canonical 4-coumarate:CoA ligases (4CL) that produce p-coumaroyl-CoA. While 4CL enzymes often exhibit broad substrate specificity for various hydroxycinnamates, CNL enzymes are specialized. In Petunia hybrida, downregulation of a specific CNL gene (Ph-CNL) led to a decrease in emission of benzenoid volatiles like benzylbenzoate, without affecting phenylpropanoid metabolism, whereas suppression of a 4CL gene did not alter the benzenoid scent profile [1]. This genetic evidence confirms that the pool of (E)-Cinnamoyl-CoA is metabolically channeled into a distinct benzenoid pathway separate from the lignin/flavonoid routes fed by p-coumaroyl-CoA and its derivatives.

Metabolic Engineering Pathway Flux Secondary Metabolism

Best Application Scenarios for (E)-Cinnamoyl-CoA in Research and Industry


In Vitro Reconstitution and Flux Analysis of the Benzenoid Biosynthetic Pathway

Based on the demonstrated ~80% activity reduction of CNL enzymes with 4-coumarate versus trans-cinnamate [1], (E)-Cinnamoyl-CoA is the mandatory substrate for accurately reconstituting the initial steps of benzenoid/phenylpropanoid volatile biosynthesis in vitro. Its use is essential for kinetic assays aiming to quantify flux through this specific metabolic branch point.

Enzyme Kinetic Profiling for Substrate Specificity and Structure-Activity Relationship (SAR) Studies

Given the distinct and quantifiably different Km values reported for (E)-Cinnamoyl-CoA (e.g., 31.9 µM for SHT [2]; 85 µM for THT [3]) compared to its hydroxylated analogs, this compound is an indispensable tool for generating comprehensive substrate specificity profiles of acyltransferases and reductases. Its inclusion is critical for building accurate SAR models for enzyme engineering and inhibitor design.

Validating Cinnamate:CoA Ligase (CNL) Activity and Genetic Knockdown Phenotypes

As evidenced by gene silencing studies in Petunia [4], the pool of (E)-Cinnamoyl-CoA is genetically separable from the general phenylpropanoid pathway. Therefore, researchers validating the function of a putative CNL gene or analyzing the metabolomic consequences of its altered expression must use (E)-Cinnamoyl-CoA as the reference standard for LC-MS/MS based targeted metabolomics to confirm the specific depletion of this intermediate.

Crystallography and Molecular Modeling of Substrate Binding Pockets

The unsubstituted phenyl ring of (E)-Cinnamoyl-CoA provides a critical baseline for understanding the structural determinants of substrate recognition in CCR and 4CL/CNL enzyme families. Co-crystallization or computational docking studies using this compound, as opposed to hydroxylated analogs, are necessary to map the precise hydrogen-bonding and steric constraints of the enzyme's active site that govern selectivity for or against a 4-hydroxy moiety [5].

Technical Documentation Hub

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